molecular formula C20H21N3O6 B2397409 8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872103-02-1

8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2397409
CAS RN: 872103-02-1
M. Wt: 399.403
InChI Key: JTLBOMAIYFWWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • Structural Analysis in Crystallography : This compound, like other complex organic structures, can be analyzed for its crystal structure, as demonstrated in studies of similar compounds. For instance, the analysis of the crystal structure of compounds like 7,8-Diphenyl-3,4,5,5,10,10,11,12-octamethyl-1,5,10-trisilatricyclo[7.4.0.01.6]trideca-6,8-diene reveals details about their spatial arrangements and molecular interactions (Zhu Teng et al., 1998).

  • Investigation of Molecular Pseudosymmetry : The detailed analysis of molecular structures, including pseudosymmetry, is crucial in understanding the physical and chemical properties of complex compounds. Research on molecules like the prodrug cloxazolam, which shares structural similarities with the given compound, provides insights into molecular pairing and structural compactness (María Soledad Garraza et al., 2019).

Chemical Reactivity and Applications

  • Exploration of Chemical Reactivity : Understanding the reactivity of such compounds is essential in scientific research, particularly in organic synthesis and material science. For example, the study of the reaction between phenyl azide and hexafluorotricyclo[5,2,1,02,6]deca-3,8-diene has led to the discovery of new compounds with potential applications in various fields (R. Banks et al., 1971).

  • Synthesis of New Macrocycles : Research into the synthesis of new macrocyclic ligands involving similar structures can lead to the development of compounds with specific applications, such as in catalysis or drug development. Studies like the synthesis of 1,4,7,9,12-pentaaza-10,11-dioxo-8,9,12,13-bis-(1′-oxo-3′-thio-2′-hydropyrimidine)-trideca-7,13-diene highlight the potential of such endeavors (N. Nishat et al., 2003).

  • Investigation of Molecular Wires : The compound's structure could be relevant in the study of molecular wires and pi-conjugated systems. Research into derivatives of 2,5-diphenyl-1,3,4-oxadiazole, for example, helps in understanding the optoelectronic properties and potential applications of these compounds in electronic devices (Changsheng Wang et al., 2006).

  • Development of New Pesticides : The structural features of the compound might also be relevant in the development of new pesticides. Studies on 1,3,5-triazapenta-1,4-dienes, for instance, provide insights into the synthesis and activity of biologically active compounds that could lead to the development of new pesticides (I. Harrison et al., 1973).

properties

IUPAC Name

8-(2,3-dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-4-8-23-17-15(18(24)22-20(23)26)13(14-11(21-17)9-29-19(14)25)10-6-5-7-12(27-2)16(10)28-3/h5-7,13,21H,4,8-9H2,1-3H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLBOMAIYFWWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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